molecular formula C6H6ClN.ClH<br>C6H7Cl2N B7768004 2-(Chloromethyl)pyridine hydrochloride CAS No. 110656-58-1

2-(Chloromethyl)pyridine hydrochloride

Cat. No.: B7768004
CAS No.: 110656-58-1
M. Wt: 164.03 g/mol
InChI Key: JPMRGPPMXHGKRO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . This compound is known for its role as an alkylating agent and is a precursor to pyridine-containing ligands . It is commonly used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride , is an organohalide that consists of a pyridine core bearing a chloromethyl group . It primarily targets the respiratory system .

Mode of Action

This compound is an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from separating. This obstruction prevents the DNA molecule from being replicated and the cell can no longer divide .

Biochemical Pathways

This compound is a precursor to pyridine-containing ligands . These ligands can bind to various receptors and enzymes in the body, influencing numerous biochemical pathways.

Pharmacokinetics

It is known to be harmful by ingestion, inhalation, and skin absorption .

Result of Action

Exposure to this compound can cause severe irritation of the skin, eyes, mucous membranes, and upper respiratory tract . High concentrations are extremely destructive to these tissues . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is soluble in water , which can affect its distribution and elimination in the body. Furthermore, it is incompatible with strong oxidizing agents , which could impact its stability and efficacy in certain environments.

Biochemical Analysis

Biochemical Properties

It is known to be an alkylating agent , which suggests that it can form covalent bonds with biological molecules, such as proteins and nucleic acids, by donating an alkyl group. This property could potentially influence the function of these biomolecules and alter biochemical reactions.

Cellular Effects

Given its role as an alkylating agent , it could potentially interact with various cellular components and processes. Alkylating agents can modify the structure of proteins and nucleic acids, which could influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(Chloromethyl)pyridine hydrochloride is not well-defined. As an alkylating agent , it can form covalent bonds with biomolecules, potentially leading to changes in their structure and function. This could result in the inhibition or activation of enzymes, alterations in gene expression, and other molecular-level effects.

Temporal Effects in Laboratory Settings

It is known that alkylating agents can have long-term effects on cellular function, potentially due to their ability to form covalent bonds with biomolecules .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It is known that alkylating agents can have dose-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

As an alkylating agent , it could potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)pyridine hydrochloride involves several steps:

Industrial Production Methods

In industrial settings, this compound is produced by mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C, and the reaction is monitored using gas chromatography. The product is then distilled and reacted with hydrochloric acid to form the final compound .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-(Chloromethyl)pyridine hydrochloride is one of three isomeric chloromethylpyridines, along with:

  • 3-(Chloromethyl)pyridine
  • 4-(Chloromethyl)pyridine

Uniqueness

By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-(chloromethyl)pyridine;hydrochloride
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InChI

InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H
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InChI Key

JPMRGPPMXHGKRO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)CCl.Cl
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Molecular Formula

C6H6ClN.ClH, C6H7Cl2N
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Related CAS

4377-33-7 (Parent)
Record name 2-(Chloromethyl)pyridine hydrochloride
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DSSTOX Substance ID

DTXSID1020308
Record name 2-(Chloromethyl)pyridine hydrochloride
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Molecular Weight

164.03 g/mol
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Physical Description

2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white or tan crystalline powder; [MSDSonline]
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Record name 2-(Chloromethyl)pyridine hydrochloride
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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CAS No.

6959-47-3, 110656-58-1
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Record name Picolyl chloride hydrochloride
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Record name 2-(Chloromethyl)pyridine hydrochloride
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Record name Pyridine, (chloromethyl)-, hydrochloride
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Record name 2-(chloromethyl)pyridinium chloride
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Melting Point

257 to 261 °F (NTP, 1992), 166-173 °C
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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